molecular formula C10H14ClN B13268853 N-(butan-2-yl)-4-chloroaniline

N-(butan-2-yl)-4-chloroaniline

Cat. No.: B13268853
M. Wt: 183.68 g/mol
InChI Key: IICNQZHWRPYSBH-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-chloroaniline is an organic compound that belongs to the class of anilines It consists of a butan-2-yl group attached to the nitrogen atom of a 4-chloroaniline molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-chloroaniline can be achieved through several methods. One common approach involves the alkylation of 4-chloroaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chloroaniline and butan-2-yl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

    Procedure: The mixture is heated under reflux for several hours, allowing the alkylation to occur, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydrocarbon derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-chloroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-4-fluoroaniline
  • N-(butan-2-yl)-4-bromoaniline
  • N-(butan-2-yl)-4-iodoaniline

Uniqueness

N-(butan-2-yl)-4-chloroaniline is unique due to the presence of the chloro group, which imparts distinct chemical and physical properties compared to its analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-butan-2-yl-4-chloroaniline

InChI

InChI=1S/C10H14ClN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3

InChI Key

IICNQZHWRPYSBH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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